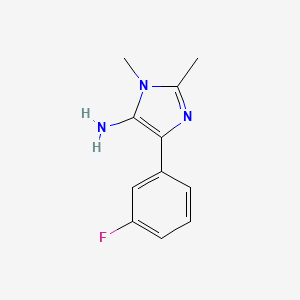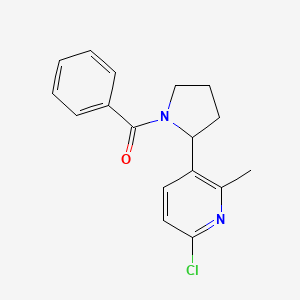
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 1,2-dimethylimidazole.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluoroaniline with a suitable reagent, such as a halogenating agent, to introduce the fluorine atom.
Cyclization: The intermediate is then subjected to cyclization conditions, typically involving the use of a base and a solvent, to form the imidazole ring.
Final Product: The final step involves the purification of the product using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing nitro groups to amines.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides, and are carried out under conditions that favor nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different substituents on the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its antifungal, antibacterial, and anticancer properties make it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Fluorophenyl)-1,2-dimethyl-1H-pyrazol-5-amine: This compound shares a similar structure but has a pyrazole ring instead of an imidazole ring.
4-(3-Fluorophenyl)-1,2-dimethyl-1H-triazol-5-amine: This compound has a triazole ring, which imparts different chemical and biological properties.
4-(3-Fluorophenyl)-1,2-dimethyl-1H-tetrazol-5-amine: This compound contains a tetrazole ring and is used in different applications compared to the imidazole derivative.
Uniqueness
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to its specific combination of a fluorophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the fluorine atom enhances its stability and reactivity, while the imidazole ring provides a versatile scaffold for further modifications.
Eigenschaften
Molekularformel |
C11H12FN3 |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
5-(3-fluorophenyl)-2,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
InChI-Schlüssel |
WWSCSXSAXPXRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1C)N)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)




